
4-Phenyl-6-(pyridin-2-yl)pyrimidine-2(1H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Phenyl-6-(pyridin-2-yl)pyrimidine-2(1H)-thione is a heterocyclic compound that features a pyrimidine ring substituted with phenyl and pyridinyl groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-6-(pyridin-2-yl)pyrimidine-2(1H)-thione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the synthesis may start with the esterification of nicotinic acid, followed by oxidation, nucleophilic substitution, and cyclization reactions .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This would include scaling up the reaction conditions, ensuring the purity of the final product, and implementing cost-effective and environmentally friendly processes.
化学反応の分析
Types of Reactions
4-Phenyl-6-(pyridin-2-yl)pyrimidine-2(1H)-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrimidine ring.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like 3-chloroperoxybenzoic acid (mCPBA), reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
科学的研究の応用
4-Phenyl-6-(pyridin-2-yl)pyrimidine-2(1H)-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
作用機序
The mechanism of action of 4-Phenyl-6-(pyridin-2-yl)pyrimidine-2(1H)-thione involves its interaction with specific molecular targets. For instance, some derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. The compound binds to the active site of the enzyme, blocking its activity and thereby inhibiting cell proliferation .
類似化合物との比較
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-d]Pyrimidine-2,4-Diamine: These compounds also exhibit anti-tumor activities and CDK inhibitory properties.
2-(Pyridin-2-yl)Pyrimidine Derivatives: These compounds have been studied for their anti-fibrotic activities and potential as therapeutic agents.
Uniqueness
4-Phenyl-6-(pyridin-2-yl)pyrimidine-2(1H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a therapeutic agent make it a valuable compound in scientific research and industrial applications .
特性
CAS番号 |
86212-51-3 |
|---|---|
分子式 |
C15H11N3S |
分子量 |
265.3 g/mol |
IUPAC名 |
4-phenyl-6-pyridin-2-yl-1H-pyrimidine-2-thione |
InChI |
InChI=1S/C15H11N3S/c19-15-17-13(11-6-2-1-3-7-11)10-14(18-15)12-8-4-5-9-16-12/h1-10H,(H,17,18,19) |
InChIキー |
GXVNQIKIKHXIOU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=S)NC(=C2)C3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


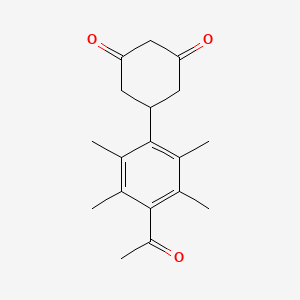
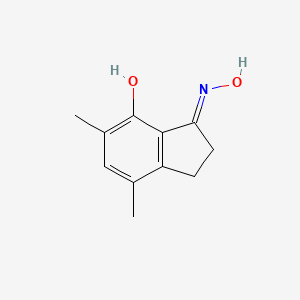
silane](/img/structure/B14404333.png)
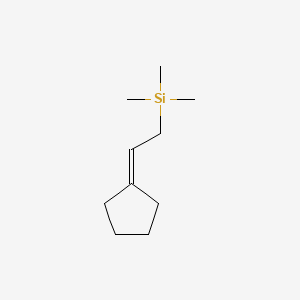

![1,1'-(Dodecane-1,12-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14404346.png)
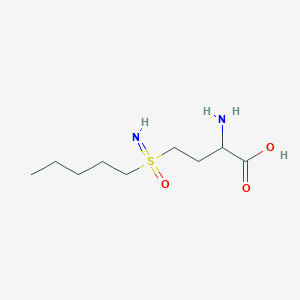
![N-[4-(6-Sulfanylidene-1,4,5,6-tetrahydropyridazin-3-yl)phenyl]urea](/img/structure/B14404356.png)
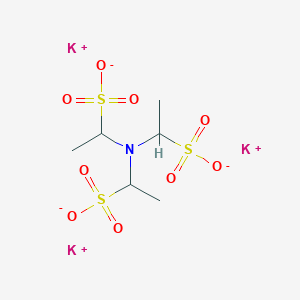

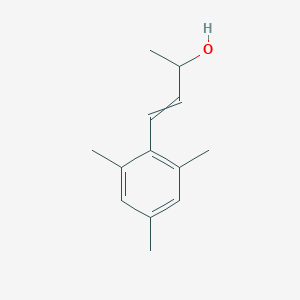
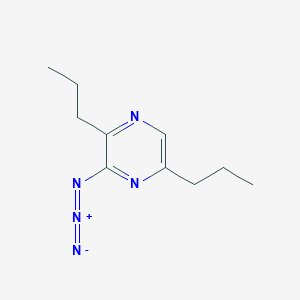
![3-[(2-Methylphenyl)methyl]-1,3-benzothiazol-3-ium bromide](/img/structure/B14404380.png)
![({[(2,6-Dichloro-3-nitrophenyl)methylidene]amino}oxy)acetic acid](/img/structure/B14404385.png)
